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Compound of Interest

Compound Name: 2-Benzoxazolinone

Cat. No.: B145934 Get Quote

Introduction

2-Benzoxazolinone is a heterocyclic aromatic compound that has garnered significant

attention in the field of medicinal chemistry, where it is recognized as a "privileged scaffold."

This core structure is a key component in a wide array of biologically active molecules. The

synthesis of 2-benzoxazolinone from ortho-aminophenol and urea is a common and efficient

method, providing a foundational molecule for further derivatization in drug discovery and

development. Derivatives of 2-benzoxazolinone have demonstrated a broad spectrum of

pharmacological activities, including analgesic, antimicrobial, anticonvulsant, anti-inflammatory,

anticancer, and anti-HIV properties[1][2][3][4]. Its role as a versatile intermediate makes this

synthesis a crucial process for researchers in organic and medicinal chemistry[5].

Key Applications in Research and Drug Development:

Antimicrobial Agents: Functionalized 2-benzoxazolinone derivatives have shown potent

activity against various strains of Gram-positive and Gram-negative bacteria.

Anticancer Therapeutics: Certain derivatives exhibit significant cytotoxic effects against

various cancer cell lines by inhibiting critical signaling pathways, such as the Vascular

Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and by inducing apoptosis.

Antiviral Research: The scaffold has been identified as a promising starting point for the

development of novel inhibitors of the HIV-1 nucleocapsid protein (NC), offering a different

mechanism of action compared to existing antiretroviral drugs.
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Analgesic Compounds: Specific modifications to the 2-benzoxazolinone structure have led

to the development of compounds with significant analgesic properties.

Reaction Scheme and Mechanism
The synthesis proceeds via a condensation reaction between o-aminophenol and urea. The

proposed mechanism involves an initial nucleophilic attack by the amino group of o-

aminophenol on a carbonyl carbon of urea. This is followed by an intramolecular cyclization

and subsequent elimination of ammonia to yield the stable 2-benzoxazolinone ring system.
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Caption: Proposed reaction mechanism for the synthesis of 2-Benzoxazolinone.

Experimental Protocols
Two primary methods for the synthesis of 2-benzoxazolinone from o-aminophenol and urea

are presented below. Method A utilizes an organic solvent at high temperature, while Method B

employs an aqueous acidic medium.

Protocol 1: Synthesis in N,N-Dimethylformamide (DMF)
This protocol is adapted from a method described in patent literature.

Materials and Equipment:

o-Aminophenol
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Urea

N,N-Dimethylformamide (DMF)

Round-bottom flask (50 mL)

Heating mantle with magnetic stirrer and stir bar

Condenser

Thermometer or temperature controller

Apparatus for filtration (Büchner funnel, filter flask)

Rotary evaporator

Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a

condenser, add o-aminophenol (4.36 g, 40 mmol) and urea (3.60 g, 60 mmol).

Solvent Addition: Add 20 mL of N,N-Dimethylformamide (DMF) to the flask.

Heating: Heat the reaction mixture to 150°C with vigorous stirring. Maintain this temperature

for 8 hours.

Reaction Monitoring: Monitor the progress of the reaction periodically using Thin-Layer

Chromatography (TLC).

Work-up: After 8 hours, allow the mixture to cool to room temperature. Add water to the

reaction mixture to precipitate the product and dissolve any unreacted urea.

Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water.

Purification: The crude product can be further purified by column chromatography or

recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure 2-
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benzoxazolinone. A reported yield for this method is approximately 59%.

Protocol 2: Synthesis in Aqueous Acidic Medium
This protocol is based on a high-yield aqueous method.

Materials and Equipment:

o-Aminophenol

Urea

Sulfuric acid monohydrate (or concentrated sulfuric acid)

Deionized water

Three-neck round-bottom flask

Heating mantle with magnetic stirrer

Dropping funnel

Thermometer

Apparatus for filtration

Procedure:

Initial Mixture: In a three-neck round-bottom flask, prepare a mixture of o-aminophenol (109

g, 1.0 mol) and 72 mL of water.

Salt Formation: While stirring, slowly add sulfuric acid monohydrate (53 mL) to the mixture.

An exothermic reaction will occur, forming the salt of o-aminophenol.

Urea Addition: To the resulting suspension, add urea (120 g, 2.0 mol).

Heating: Heat the mixture to 115°C. After approximately 10 minutes, the mixture should

become a clear solution.
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Acid Addition: Over a period of 3.5 hours, add an additional 26.5 mL of sulfuric acid

monohydrate dropwise from a dropping funnel, maintaining the reaction temperature at

115°C.

Precipitation: After the addition is complete, cool the reaction mixture to room temperature.

The product, 2-benzoxazolinone, will precipitate out of the solution.

Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount

of cold water.

Drying: Dry the product. This method is reported to produce a very pure product with a yield

of up to 96.5%.

Data Presentation
Table 1: Comparison of Synthetic Protocols

Parameter Protocol 1 Protocol 2

Reactants o-Aminophenol, Urea o-Aminophenol, Urea

Molar Ratio (o-AP:Urea) 1 : 1.5 1 : 2

Solvent/Medium N,N-Dimethylformamide Aqueous H₂SO₄

Temperature 150°C 115°C

Reaction Time 8 hours ~4 hours

Reported Yield 59% 96.5%

| Notes | Standard organic synthesis setup | High yield, avoids organic solvents |

Table 2: Characterization Data for 2-Benzoxazolinone
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Property Reported Value

Molecular Formula C₇H₅NO₂

Molecular Weight 135.12 g/mol

Appearance White to off-white crystalline solid

Melting Point 139-140°C

Infrared (IR) Data (cm⁻¹)

Characteristic peaks for N-H stretching (~3300-

3100) and C=O stretching (~1750) are

expected.

¹H NMR Spectroscopy

Aromatic protons typically appear in the δ 7.0-

7.5 ppm range. The N-H proton shows a broad

singlet at higher ppm.

| ¹³C NMR Spectroscopy | The carbonyl carbon (C=O) signal appears around δ 154 ppm.

Aromatic carbons appear in the δ 109-142 ppm range. |

Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and

characterization of 2-benzoxazolinone.
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Caption: General laboratory workflow for 2-Benzoxazolinone synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b145934?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2076-3417/14/11/4783
https://www.benchchem.com/pdf/The_Rising_Profile_of_Benzoxazolin_2_ones_A_Comprehensive_Review_for_Drug_Discovery.pdf
https://www.mdpi.com/2673-4583/12/1/63
https://pubmed.ncbi.nlm.nih.gov/2049116/
https://pubmed.ncbi.nlm.nih.gov/2049116/
https://patents.google.com/patent/US3812138A/en
https://patents.google.com/patent/US3812138A/en
https://www.benchchem.com/product/b145934#synthesis-of-2-benzoxazolinone-from-o-aminophenol-and-urea
https://www.benchchem.com/product/b145934#synthesis-of-2-benzoxazolinone-from-o-aminophenol-and-urea
https://www.benchchem.com/product/b145934#synthesis-of-2-benzoxazolinone-from-o-aminophenol-and-urea
https://www.benchchem.com/product/b145934#synthesis-of-2-benzoxazolinone-from-o-aminophenol-and-urea
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b145934?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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